1,2,3,4-Tetrahydrochrysene

Description

Classification and Structure

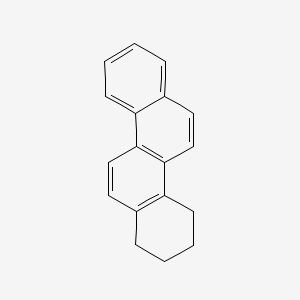

1,2,3,4-Tetrahydrochrysene is a polycyclic aromatic hydrocarbon characterized by a chrysene (B1668918) backbone with one of its four benzene (B151609) rings being fully saturated. ontosight.aichemspider.com This saturation gives the molecule a distinct three-dimensional structure compared to its fully aromatic counterpart, chrysene, which is planar. researchgate.net The core structure consists of four fused benzene rings, but the hydrogenation of one ring introduces conformational flexibility. ontosight.aichemspider.com

Derivatives of this compound are also of significant interest. For instance, the introduction of hydroxyl groups creates tetrol derivatives like (1R,2S,3S,4R)-1,2,3,4-Tetrahydrochrysene-1,2,3,4-tetrol, which exhibits increased polarity and specific stereochemistry that is crucial for its biological activity. ontosight.ai Similarly, other derivatives may feature epoxide groups or methyl substitutions, further modifying their chemical and physical properties. ontosight.aiontosight.ai

| Property | Value |

| Molecular Formula | C18H16 |

| Molecular Weight | 232.326 g/mol |

| CAS Number | 2091-90-9 |

| Melting Point | 180.5-181.5 °C |

| XLogP3 | 5.8 |

| Density | 1.136 g/cm³ (Predicted) |

| Data from Echemi echemi.com |

Significance in Advanced Organic Synthesis and Mechanistic Studies

This compound and its derivatives serve as important building blocks and intermediates in advanced organic synthesis. Their rigid, well-defined structures make them valuable scaffolds for constructing more complex molecules.

One notable application is in the synthesis of helicenes, which are ortho-fused polycyclic aromatic compounds with a helical shape. psu.edubiomedres.us The controlled cyclization of precursors containing the tetrahydrochrysene framework can lead to the formation of helically chiral molecules with potential applications in materials science and catalysis. psu.eduresearchgate.netchemistryviews.org For example, the photocyclodehydrogenation of related stilbene (B7821643) derivatives can yield tetrahydrochrysene derivatives, albeit sometimes in low yields. researchgate.net

The synthesis of various substituted tetrahydrochrysenes, such as ethyl- and methyl-tetrahydrochrysenes, has been explored to study reaction mechanisms and structure-activity relationships. mdpi.combldpharm.com For instance, the synthesis of 4-ethyl-1,2,3,4-tetrahydrochrysene involves multiple steps including Grignard reaction, dehydration, and catalytic hydrogenation. mdpi.com These synthetic routes provide insights into the reactivity of the tetrahydrochrysene core and the influence of substituents on its properties.

Furthermore, mechanistic studies have investigated the metabolism of chrysene derivatives, where tetrahydrochrysene intermediates play a crucial role. oup.com The stereochemistry of these intermediates, such as diol epoxides, is critical in determining their biological activity. oup.com

Relevance in Environmental and Geochemical Investigations

This compound and its alkylated derivatives are significant biomarkers in environmental and geochemical studies. iiardjournals.orgnih.govits.ac.idresearchgate.net Their presence and distribution in sediments, crude oils, and source rocks provide valuable information about the origin of organic matter, thermal maturity, and depositional environments. its.ac.idugm.ac.idtandfonline.com

Specifically, trimethyl-1,2,3,4-tetrahydrochrysene isomers are recognized as biomarkers derived from the diagenetic alteration of pentacyclic triterpenoids from higher plants (angiosperms). iiardjournals.orgnih.govresearchgate.netugm.ac.id For example, 3,4,7-trimethyl-1,2,3,4-tetrahydrochrysene is linked to the degradation of β-amyrin, a common plant triterpenoid (B12794562). ugm.ac.id The detection of these compounds in sediment cores can indicate terrestrial input into a depositional environment. iiardjournals.orgnih.govresearchgate.net

Geochemical analyses of crude oils and source rocks often include the quantification of these tetrahydrochrysene derivatives to assess the maturity of the oil and the characteristics of the source rock. its.ac.idtandfonline.comresearchgate.net The relative abundance of different isomers can provide clues about the specific types of terrestrial organic matter and the diagenetic conditions. psu.educurtin.edu.au For example, studies of sediment cores from rivers and basins have used the distribution of these compounds to reconstruct past environmental and climatic conditions. iiardjournals.orgresearchgate.net

| Alkylated Tetrahydrochrysene Derivative | Precursor/Significance |

| 3,3,7-trimethyl-1,2,3,4-tetrahydrochrysene | Derived from oleanane (B1240867), indicates angiosperm input ugm.ac.id |

| 3,4,7-trimethyl-1,2,3,4-tetrahydrochrysene | Derived from ursane, indicates angiosperm input ugm.ac.id |

| Data from Yulfi Zetra et al. ugm.ac.id |

Structure

3D Structure

Properties

IUPAC Name |

1,2,3,4-tetrahydrochrysene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16/c1-3-7-15-13(5-1)9-11-18-16-8-4-2-6-14(16)10-12-17(15)18/h1,3,5,7,9-12H,2,4,6,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMLBMIKSAYQNNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=CC3=C2C=CC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80146495 | |

| Record name | Chrysene, 7,8,9,10-tetrahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80146495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.3 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104460-72-2 | |

| Record name | Chrysene, 7,8,9,10-tetrahydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104460722 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chrysene, 7,8,9,10-tetrahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80146495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1,2,3,4 Tetrahydrochrysene and Its Derivatives

Strategies for Chrysene (B1668918) Ring System Saturation

A fundamental approach to synthesizing 1,2,3,4-tetrahydrochrysene involves the partial saturation of the parent polycyclic aromatic hydrocarbon, chrysene. This is typically achieved through catalytic hydrogenation, which can be controlled to yield various hydrogenated intermediates.

Catalytic Hydrogenation Approaches for Hexahydrochrysene Intermediates

Catalytic hydrogenation of chrysene can lead to a mixture of partially and fully saturated products. Under specific conditions, chrysene can be hydrogenated to its corresponding perhydro analogues, octadecahydrochrysenes. researchgate.net The regioselectivity of hydrogenation can be influenced by the choice of catalyst. For instance, hydrogenation of polycyclic aromatic hydrocarbons over a palladium catalyst at low pressure and ambient temperature tends to afford K-region dihydroarenes, while platinum catalysts often favor hydrogenation on the terminal rings to yield tetrahydroarenes.

In some synthetic strategies, hexahydrochrysene intermediates are targeted as precursors to this compound. The specific conditions for catalytic hydrogenation, including catalyst type, temperature, pressure, and solvent, are crucial in directing the reaction towards the desired degree of saturation. For example, continuous hydrogenation using a palladium-supported catalyst has been shown to be effective for the saturation of various polycyclic aromatic hydrocarbons. researchgate.net

| Catalyst | Substrate | Product(s) | Conditions |

| Palladium on Alumina | Chrysene | Octadecahydrochrysenes | 90-150 °C, 20.68 MPa researchgate.net |

| Palladium | Chrysene | 5,6-Dihydrochrysene | Low pressure, ambient temperature |

| Platinum | Chrysene | Terminal ring tetrahydroarenes | Not specified |

Grignard Reactions in Tetrahydrochrysene Scaffold Construction

Grignard reagents, with the general formula R-Mg-X, are powerful nucleophiles used to form new carbon-carbon bonds. wikipedia.orgleah4sci.com Their preparation involves the reaction of an organic halide with magnesium metal, typically in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). adichemistry.com The reactivity of the magnesium can be enhanced by activators such as iodine or 1,2-dibromoethane. wikipedia.org

In the context of constructing the tetrahydrochrysene scaffold, Grignard reagents can be employed in multi-step synthetic sequences. For instance, a suitably functionalized Grignard reagent could be added to a ketone or aldehyde precursor to build a portion of the ring system. The versatility of Grignard reagents allows them to react with a wide range of electrophiles, including carbonyl compounds, epoxides, and nitriles, making them a valuable tool in complex organic synthesis. leah4sci.comyoutube.com The reaction mechanism typically involves the nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic center of the substrate. adichemistry.com

Regioselective and Stereoselective Synthesis of Functionalized Derivatives

The synthesis of specific, functionalized derivatives of this compound, particularly those with hydroxyl groups, requires precise control over regioselectivity and stereoselectivity.

Synthesis of Hydroxylated and Diol Derivatives

The introduction of hydroxyl groups onto the tetrahydrochrysene framework is of significant interest. Methodologies for creating specific diol isomers are particularly important.

The synthesis of trans-diols is a common objective in organic synthesis. General methods for the dihydroxylation of alkenes can be employed, though achieving high stereoselectivity can be challenging. mdpi.com The synthesis of specific enantiomers, such as the (1S-trans)-diol, often requires chiral catalysts or starting materials.

The enantioselective synthesis of vicinal diols is a well-established field, with methods like the Sharpless asymmetric dihydroxylation being prominent for producing syn-diols. However, the formation of anti (or trans) diols with high enantioselectivity can be more challenging. nih.gov

One approach to synthesizing enantiomerically enriched (1R,2R)-1,2,3,4-tetrahydrochrysene-1,2-diol involves the use of chiral building blocks. A general strategy utilizes a stereoselective epoxidation reaction on a tetralone scaffold, which can then be further elaborated to form the desired polycyclic structure. This method has been successfully applied to the synthesis of (-)-(1R,2R)-1,2-dihydrochrysene-1,2-diol with high enantiomeric excess. researchgate.netunit.no While this is a dihydrochrysene derivative, similar principles can be applied to the synthesis of the tetrahydrochrysene analog. The formation of multiple stereocenters in a single catalytic transformation is a powerful strategy for improving synthetic efficiency. nih.gov

| Diol Derivative | Synthetic Approach | Key Features |

| (1S-trans)-1,2,3,4-Tetrahydrochrysene-1,2-diol | Dihydroxylation of alkene precursor | Stereoselective synthesis of trans-diols mdpi.com |

| (1R,2R)-1,2,3,4-Tetrahydrochrysene-1,2-diol | Elaboration of a chiral building block | Utilizes stereoselective Shi-epoxidation researchgate.net |

Formation of 1,2,3,4-Chrysenetetrol, 1,2,3,4-tetrahydro-

The formation of tetrols, specifically 1,2,3,4-tetrahydroxytetrahydrochrysene derivatives, often occurs through the hydrolysis of precursor diol epoxides. These reactions are significant as they mimic metabolic pathways of polycyclic aromatic hydrocarbons (PAHs) in vivo.

Detailed Research Findings

Research into the reaction mechanisms of chrysene diol epoxides with biological macromolecules has provided insight into the formation of chrysenetetrols. For instance, the hydrolysis of trans-1,2-dihydroxy-anti-3,4-epoxy-1,2,3,4-tetrahydro-5-methylchrysene has been studied extensively. In aqueous solutions, this diol epoxide undergoes hydrolysis to form the corresponding tetrol, 1,2,3,4-tetrahydroxytetrahydro-5-methylchrysene. nih.gov

The process is understood to proceed through the formation of a carbocation intermediate. The reaction is accelerated in the presence of DNA, which facilitates the formation of physical association complexes. Subsequently, carbocations form at the DNA binding sites, which can then rapidly decay through two primary pathways: covalent adduction to the DNA or hydrolysis to yield the stable tetrol product. nih.gov The rate of hydrolysis for the 5-methylchrysene (B135471) diol epoxide is notably slower than that of analogous benzo[a]pyrene (B130552) derivatives. nih.gov

Synthesis of Epoxide Derivatives: 3,4-Epoxy-1,2,3,4-tetrahydrochrysene (B1211794) Synthesis

The synthesis of epoxide derivatives of tetrahydrochrysene is a key step in preparing ultimate carcinogen models of PAHs. The 3,4-epoxy group, particularly when part of a "bay-region" diol epoxide, is a critical feature for mutagenicity. The synthesis typically involves the epoxidation of a dihydrochrysene precursor.

Detailed Research Findings

While the direct synthesis of 3,4-epoxy-1,2,3,4-tetrahydrochrysene is not extensively detailed, the synthesis of its biologically relevant diol-epoxide derivatives is well-documented. For example, the syn- and anti-isomers of 1,2-dihydroxy-3,4-epoxy-1,2,3,4-tetrahydro-6-methylchrysene (B1197046) have been successfully synthesized to study their mutagenic properties. nih.gov

The general approach for creating such epoxides involves:

Preparation of a Dihydrodiol: A suitable chrysene or tetrahydrochrysene precursor is metabolically or synthetically converted to a dihydrodiol, such as 1,2-dihydroxy-1,2-dihydrochrysene.

Epoxidation: The double bond in the dihydrodiol is then epoxidized. A common laboratory method for epoxidation of alkenes is the use of a peroxycarboxylic acid, such as meta-chloroperoxybenzoic acid (m-CPBA). libretexts.org This reaction proceeds via a concerted mechanism where an oxygen atom is transferred from the peroxy acid to the double bond. libretexts.org

This strategy has been applied to synthesize related K-region epoxides, such as 1,2-epoxy-1,2-dihydrochrysene, which is a known mammalian metabolite of chrysene. rsc.org The synthesis of these epoxides allows for detailed investigation into their chemical properties and biological activities.

Synthesis of Alkylated Tetrahydrochrysene Isomers

Alkylation of the chrysene skeleton, often involving tetrahydrochrysene intermediates, is performed to investigate how the position and nature of alkyl groups influence the biological activity of the parent PAH.

Preparation of Ethylchrysenes via Tetrahydrochrysene Intermediates

The synthesis of ethylchrysenes can be achieved through multi-step sequences that utilize keto-tetrahydrochrysene or keto-hexahydrochrysene intermediates.

Detailed Research Findings

A common strategy for synthesizing specific ethylchrysene isomers involves a Grignard reaction. For example, the synthesis of 4-ethylchrysene begins with 4-keto-1,2,3,4-tetrahydrochrysene. This ketone is reacted with ethylmagnesium bromide (EtMgBr). The resulting tertiary alcohol is then subjected to acid-catalyzed dehydration, followed by dehydrogenation, typically using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), to yield the final aromatic product, 4-ethylchrysene. An intermediate in this process is 4-ethyl-1,2,3,4-tetrahydrochrysene. nih.gov

Similarly, 1-ethylchrysene (B135438) can be prepared starting from 1-keto-1,2,3,4,5,6-hexahydrochrysene via a parallel reaction sequence involving a Grignard reaction, dehydration, and dehydrogenation. rsc.orgnih.gov

Synthesis of Methylated Tetrahydrochrysene Derivatives (e.g., 5-(hydroxymethyl)-1,2,3,4-tetrahydrochrysene, 5-carbomethoxy-1,2,3,4-tetrahydrochrysene)

To understand the metabolic pathways of methylated PAHs, derivatives with oxidized methyl groups are synthesized. These include hydroxymethyl and carbomethoxy functionalities attached to the tetrahydrochrysene framework.

Detailed Research Findings

In a study exploring compounds structurally related to the carcinogen 5-methylchrysene, several oxidized derivatives were prepared. Among these were 5-(hydroxymethyl)-1,2,3,4-tetrahydrochrysene and 5-carbomethoxy-1,2,3,4-tetrahydrochrysene. nih.gov The synthesis of these compounds was undertaken to assess whether methyl group oxidation is a significant metabolic activation or deactivation pathway. The low mutagenicity of these synthesized derivatives suggested that methyl oxidation is not a primary activation process for 5-methylchrysene. nih.gov

Deuterated Analogues (e.g., 11-(trideuteriomethyl)-1,2,3,4-tetrahydrochrysene)

Deuterated analogues of tetrahydrochrysene derivatives are valuable tools in metabolic studies and as internal standards for mass spectrometry-based quantification. The synthesis involves incorporating deuterium (B1214612) atoms at specific positions, often by using deuterated reagents.

Detailed Research Findings

While a specific synthesis for 11-(trideuteriomethyl)-1,2,3,4-tetrahydrochrysene is not readily found in the literature, its preparation can be inferred from established synthetic routes for methylated PAHs. A plausible approach would involve:

Synthesis of a Precursor: Preparation of a suitable precursor that allows for the introduction of a methyl group at the 11-position of the tetrahydrochrysene core. This could be an organometallic derivative or a compound amenable to a coupling reaction.

Introduction of the Deuterated Methyl Group: Reaction of the precursor with a deuterated methylating agent. Common trideuteriomethyl sources include iodomethane-d₃ (CD₃I) or dimethyl-d₆ sulfate (B86663) ((CD₃)₂SO₄).

This strategy is analogous to methods used for preparing other isotopically labeled molecules, where a labeled building block is introduced during the synthesis. For example, 13C-labeled cannabinoids have been synthesized by reacting a precursor with a 13C-labeled Grignard reagent in a cuprate-catalyzed coupling reaction.

Synthesis of Carboxylic Acid Derivatives (e.g., this compound-1-carboxylic acid)

The introduction of a carboxylic acid group onto the tetrahydrochrysene skeleton produces derivatives that can serve as metabolic intermediates or as handles for further chemical modification.

Detailed Research Findings

One effective method for preparing carboxylic acid derivatives of PAHs is the oxidation of a corresponding methyl-substituted precursor. It has been demonstrated that methylchrysenes can be oxidized to their respective chrysenecarboxylic acids using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄). qu.edu.qa Applying this logic, this compound-1-carboxylic acid could be synthesized by the controlled oxidation of 1-methyl-1,2,3,4-tetrahydrochrysene. This approach leverages the relative stability of the benzylic position to facilitate oxidation to the carboxylic acid level while preserving the saturated ring, provided the reaction conditions are carefully controlled.

Synthesis of Halogenated Derivatives (e.g., 4-Chrysenol, 3-bromo-1,2,3,4-tetrahydro-, (3S-trans)-)

The introduction of functional groups, such as hydroxyl and halogen moieties, onto the this compound scaffold is critical for studying its metabolic pathways and developing new materials. Synthetic strategies are tailored to control the position and stereochemistry of these substituents.

Synthesis of 4-Chrysenol

A prominent method for synthesizing chrysenols, including 4-chrysenol, is through photochemical cyclization. nih.govresearchgate.net This multi-step approach begins with a Wittig reaction to construct a stilbene-like precursor. researchgate.net Specifically, a methoxy-substituted phosphonium (B103445) ylide is reacted with 1-naphthaldehyde (B104281) to form a [(methoxyphenyl)vinyl]naphthalene intermediate. researchgate.net

The key step is the photochemical ring closure of this intermediate. nih.govresearchgate.net The cis-isomer of the vinylnaphthalene derivative undergoes a 6π-electrocyclization upon UV irradiation, forming a dihydrophenanthrene-type intermediate. nih.govmdpi.com This intermediate is then aromatized in the presence of an oxidant, typically iodine and oxygen, to yield the stable methoxychrysene skeleton. nih.govmdpi.com The final step is the deprotection of the methoxy (B1213986) group (demethylation) to yield the desired chrysenol. researchgate.net

The synthesis of 4-chrysenol specifically arises from the cyclization of 1-[2-(3-methoxyphenyl)vinyl]naphthalene, which yields a mixture of 2-methoxychrysene (B1626182) and 4-methoxychrysene (B1626181) due to the two possible cyclization positions available from the meta-substituted phenyl ring. researchgate.net These isomers can then be separated, and subsequent demethylation affords pure 4-chrysenol. researchgate.net

Table 1: Key Reactions in 4-Chrysenol Synthesis

| Step | Reaction Type | Reactants | Product |

|---|---|---|---|

| 1 | Wittig Reaction | 1-Naphthaldehyde, Methoxy-substituted phosphonium ylide | [(methoxyphenyl)vinyl]naphthalene |

| 2 | Photochemical Cyclization | [(methoxyphenyl)vinyl]naphthalene, I₂, O₂, UV light | Methoxychrysene |

Synthesis of 3-bromo-1,2,3,4-tetrahydro-, (3S-trans)-

One potential pathway involves the bromination of a tetralone-like intermediate. nih.gov The introduction of a bromine atom at the C2 position of a 6-isopropyl-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one has been demonstrated. nih.gov Applying this logic, a chrysene-based tetralone could be brominated at the C3 position. Subsequent stereoselective reduction of the keto group would be necessary to establish the desired trans relationship between the bromine atom and the hydrogen at C4. The choice of reducing agent and reaction conditions would be critical to control the diastereoselectivity of this step. Finally, resolution of the racemic mixture would be required to isolate the (3S)-enantiomer.

Mechanistic Aspects of Tetrahydrochrysene Synthesis

The construction of a complex polycyclic framework like tetrahydrochrysene relies on a sequence of carefully chosen reactions. Understanding the mechanisms of these individual steps is essential for optimizing yields and controlling selectivity.

Reaction Mechanisms in Multi-Step Organic Synthesis

The synthesis of functionalized tetrahydrochrysene derivatives, such as the chrysenols discussed previously, exemplifies a typical multi-step organic synthesis strategy. researchgate.net Each step involves a distinct reaction mechanism that transforms the molecule progressively toward the final target.

Wittig Reaction Mechanism: The initial carbon-carbon bond formation often employs the Wittig reaction. lumenlearning.com This reaction starts with the deprotonation of a phosphonium salt by a strong base to form a phosphorus ylide. byjus.com The nucleophilic carbon of the ylide then attacks the electrophilic carbonyl carbon of an aldehyde or ketone (e.g., 1-naphthaldehyde). masterorganicchemistry.com This leads to the formation of a four-membered ring intermediate known as an oxaphosphetane. organic-chemistry.orgwikipedia.org The oxaphosphetane is unstable and collapses, breaking the carbon-phosphorus and carbon-oxygen single bonds and forming a new carbon-carbon double bond (the alkene) and a very stable phosphorus-oxygen double bond in triphenylphosphine (B44618) oxide. byjus.commasterorganicchemistry.com

Photochemical Cyclization (Mallory Reaction) Mechanism: This is a key ring-forming step. nih.gov The mechanism begins with the photoisomerization of a trans-stilbene (B89595) derivative to its cis-isomer. Only the cis-isomer has the necessary proximity for the subsequent cyclization. nih.gov Upon absorption of UV light, the cis-isomer undergoes a 6π-electrocyclization to form a transient dihydrophenanthrene intermediate. mdpi.com In the presence of an oxidizing agent like iodine, this intermediate is dehydrogenated to form the stable, aromatic phenanthrene (B1679779) (or in this case, chrysene) ring system. nih.govmdpi.com The iodine is regenerated by oxygen, allowing it to be used in catalytic amounts. nih.gov

Application of Catalysis in Efficient Organic Synthesis

Catalysis is fundamental to modern organic synthesis, enabling efficient and selective bond formations that would otherwise be difficult or impossible. In the context of tetrahydrochrysene and other polycyclic aromatic hydrocarbons (PAHs), catalytic methods provide powerful tools for their construction. nih.govnih.gov

Palladium Catalysis for Annulation: Palladium-catalyzed reactions are particularly effective for building complex aromatic systems. rsc.org One powerful strategy is the [3+3] annulation, where two smaller aromatic fragments are coupled to form a new six-membered ring. rsc.orgresearchgate.net For instance, a dibromonaphthalene derivative can be coupled with a PAH boronic ester in a Suzuki-Miyaura cross-coupling, followed by an intramolecular C-H arylation cascade to complete the ring system. researchgate.net Similarly, palladium/norbornene catalysis can be used for C-H bond activation and annulation of bromoaromatics to construct diverse PAHs. nih.govrsc.org These methods offer a convergent approach, allowing for the rapid assembly of the core chrysene structure from readily available precursors. nih.gov

Acid Catalysis in Cyclization: Acid catalysis is frequently employed to promote cyclization reactions. youtube.com In the synthesis of PAHs, Brønsted or Lewis acids can be used to catalyze intramolecular Friedel-Crafts-type reactions or transetherification reactions, leading to the formation of new rings. nih.gov For example, acid-catalyzed cyclization of an epoxide can initiate a ring-closing cascade to form new carbocycles. youtube.com This approach can be particularly useful for planarizing pre-organized three-dimensional structures into extended PAHs. nih.gov

Table 2: Catalytic Methods in PAH Synthesis

| Catalysis Type | Catalyst Example | Reaction Type | Application |

|---|---|---|---|

| Homogeneous | Palladium(0) complexes | Cross-coupling, Annulation | Construction of polycyclic skeleton from smaller aromatic units. rsc.orgresearchgate.netnih.gov |

Theoretical and Computational Chemistry of 1,2,3,4 Tetrahydrochrysene Systems

Quantum Chemical Calculations and Molecular Geometry Optimization

Quantum chemical calculations are fundamental to predicting the three-dimensional structure of molecules like 1,2,3,4-tetrahydrochrysene. These methods, particularly when coupled with computer graphics, provide powerful tools for visualizing molecular shapes and quantifying steric interactions. nist.gov The goal of these calculations is to find the lowest energy arrangement of the atoms, known as the equilibrium geometry.

The structure of this compound is inherently non-planar. While the chrysene (B1668918) portion of the molecule consists of fused aromatic rings that are themselves planar, the addition of four hydrogen atoms to one of the terminal benzene (B151609) rings creates a saturated, flexible cyclohexane-like ring. nih.govwikipedia.org This process, known as partial hydrogenation, disrupts the continuous sp² hybridization of the aromatic system and introduces sp³ hybridized carbon atoms. unimi.it

The resulting tetrahydro ring adopts a puckered conformation, similar to cyclohexane, to minimize steric strain. This is a common feature in other partially hydrogenated aromatic systems. For instance, the crystal structure of 1,2,3,4-tetrahydroquinoxaline (B1293668) shows a puckered piperazine (B1678402) ring fused to a planar aromatic ring. researchgate.net This leads to a molecule with distinct planar and non-planar regions. The separation of such non-planar hydrogenated PAHs from their fully aromatic, planar counterparts can be challenging due to similar physical properties, but host-guest chemistry using specific molecular cages has shown promise in selectively binding planar guests. nih.gov

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. nih.gov The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is particularly popular due to its accuracy in predicting molecular geometries and energies for a wide range of organic molecules. researchgate.netinpressco.comresearchgate.net

For a molecule like this compound, DFT calculations using the B3LYP functional with basis sets such as VDZ (Valence Double-Zeta) or the more extensive aug-cc-pVTZ (AVTZ) would be employed to perform geometry optimization. researchgate.netresearchgate.net These calculations would yield key structural parameters:

Bond Lengths: The C-C bonds within the aromatic portion would be expected to have lengths intermediate between a single and double bond (approx. 1.39-1.42 Å), characteristic of aromatic systems. In contrast, the C-C bonds in the hydrogenated ring would be typical single bonds (approx. 1.53-1.54 Å).

Bond Angles: Angles within the aromatic rings would be close to 120°. The angles in the tetrahydro ring would be closer to the tetrahedral angle of 109.5°, distorted by the fusion to the rigid aromatic system.

Dihedral Angles: These would most clearly define the non-planar nature of the tetrahydro ring, showing the specific puckered conformation (e.g., half-chair or twist-boat) that represents the energy minimum.

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations

This table is illustrative and based on typical values for similar structures, as specific computational results for this compound are not available in the cited literature.

| Parameter | Aromatic Part (Chrysene) | Tetrahydro Part | Predicted Value Range |

| C-C Bond Length | ✓ | 1.39 - 1.45 Å | |

| C-C Bond Length | ✓ | 1.52 - 1.55 Å | |

| C-H Bond Length | ✓ | ✓ | 1.08 - 1.10 Å |

| C-C-C Bond Angle | ✓ | ~120° | |

| C-C-C Bond Angle | ✓ | ~109.5° - 112° | |

| Dihedral Angles | ✓ | Non-zero (indicating pucker) |

Molecular Orbital Theory and Electronic Structure Analysis

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules and is used to predict electronic and optical properties. researchgate.net The key components of this analysis are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that relates to the molecule's reactivity and the energy required for electronic excitation. researchgate.net

For this compound, the electronic structure would be a hybrid of its constituent parts. The delocalized π-system of the chrysene moiety would contribute significantly to the molecular orbitals, particularly those near the HOMO-LUMO gap. wikipedia.org The saturated tetrahydro ring primarily contains σ-bonds, which are typically lower in energy (for bonding orbitals) or higher in energy (for antibonding orbitals) than the π-orbitals of the aromatic section.

Computational studies on other PAHs have shown that HOMO and LUMO energies can be effectively calculated using DFT methods. acs.org For this compound, it is expected that the HOMO and LUMO would be predominantly localized over the aromatic portion of the molecule. The hydrogenation slightly raises the HOMO energy and lowers the LUMO energy compared to the parent chrysene, leading to a smaller energy gap, which can affect its spectral properties. rsc.org

Table 2: Predicted Electronic Properties of this compound

This table is illustrative, showing expected trends based on general principles of MO theory applied to hydrogenated PAHs.

| Property | Description | Expected Influence of Tetrahydro Group |

| HOMO Energy | Energy of the highest occupied molecular orbital | Slightly increased compared to chrysene |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital | Slightly decreased compared to chrysene |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Reduced compared to chrysene |

| Electron Distribution | Shape and location of molecular orbitals | HOMO/LUMO primarily on the aromatic rings |

Conformational Analysis and Stereochemical Influences

Stereochemistry describes the 3D arrangement of atoms in a molecule. youtube.com Due to the puckered nature of the saturated ring, this compound can exist in different conformations. These are different spatial arrangements of the molecule that can be interconverted by rotation around single bonds. researchgate.net The tetrahydro ring can adopt several conformations, such as a "half-chair" or "twist-boat," with different associated energies.

Computational methods, such as molecular mechanics or DFT, can be used to map the potential energy surface of these conformational changes and determine the most stable conformer and the energy barriers for interconversion. nih.gov

Furthermore, the fusion of the tetrahydro ring to the chiral chrysene framework (in substituted derivatives) or the presence of substituents on the saturated ring can lead to the existence of stereoisomers—molecules with the same connectivity but different spatial arrangements. youtube.com These can include enantiomers (non-superimposable mirror images) and diastereomers (stereoisomers that are not mirror images). Computational studies on other complex natural products like tetrahydrocannabinols have demonstrated the power of these methods in explaining the activity differences among various stereoisomers. nih.gov For this compound, the two chiral centers at the junction between the saturated and aromatic rings mean that different diastereomers are possible, each with its own unique set of conformations.

Application of Quasi-Molecule Theory in PAH Structure

The quasi-molecule (QM) or "tiling" theory is a computational approach used to predict the planarity of large PAHs. bohrium.com This method simplifies the problem by partitioning a large molecule into smaller, overlapping fragments called "quasi-molecules" or "tiles." researchgate.net Quantum chemistry calculations are then performed on these smaller, more manageable tiles. bohrium.com

The central principle of the theory is that for a parent molecule to be planar, all of its constituent tiles must be planar and share the same plane. researchgate.net This approach has been used to study various PAHs, breaking them down into fundamental units. bohrium.com While this theory is primarily designed for assessing the planarity of large, fully aromatic systems, its principles could be adapted to analyze the planar portion of a partially saturated PAH like this compound. In this case, the chrysene fragment would be partitioned into tiles to confirm its planarity, while the tetrahydro ring would be treated as a non-planar substituent that induces a localized distortion.

Reactivity and Chemical Transformation Mechanisms of 1,2,3,4 Tetrahydrochrysene Derivatives

Oxidative Transformations and Metabolite Formation Pathways

The initial steps in the metabolic activation of chrysene (B1668918) involve oxidative transformations catalyzed by CYP enzymes, predominantly CYP1A1 and CYP1A2, in human liver and lung tissues. tandfonline.comtandfonline.com These enzymatic reactions introduce oxygen atoms into the chrysene molecule, leading to the formation of reactive epoxide intermediates.

The formation of epoxides on the chrysene ring is a key activation step. The enzymatic process involves the oxidation of one of the double bonds in the aromatic system. For instance, the oxidation of the 3,4-double bond of 1,2-dihydrochrysene (B94562) leads to the formation of 3,4-Epoxy-1,2,3,4-tetrahydrochrysene (B1211794). This metabolic activation is a common pathway for many PAHs and is a crucial prerequisite for their carcinogenic activity. researchgate.net The bay-region diol epoxide, 1,2-dihydroxy-3,4-epoxy-1,2,3,4-tetrahydrochrysene, is considered the ultimate carcinogenic metabolite of chrysene. researchgate.net

The metabolism of chrysene by rat liver microsomes has been shown to produce various epoxide enantiomers. For example, chrysene 5,6-epoxide is formed, and its enantiomers are hydrated by microsomal epoxide hydrolase at different rates. nih.gov

Epoxides are highly reactive and can undergo further enzymatic or spontaneous hydrolysis to form dihydrodiols (diols). The enzyme epoxide hydrolase plays a crucial role in this process, catalyzing the addition of water to the epoxide ring to yield a trans-diol. The major metabolites formed from chrysene include chrysene-1,2-diol and chrysene-3,4-diol. tandfonline.comtandfonline.com In some biological systems, chrysene-1,2-diol is the most prominent metabolite. tandfonline.com

Further oxidation of these diols can lead to the formation of diol epoxides. Additionally, the metabolic pathways can also produce triol derivatives. For instance, 9-hydroxychrysene-1,2-diol has been identified as a potential intermediate in the metabolic activation of chrysene, which can then be further oxidized to a triol-epoxide. nih.gov The formation of these various hydroxylated metabolites is a key feature of chrysene metabolism. nih.govresearchgate.net

Table 1: Major Metabolic Pathways of Chrysene

| Precursor | Enzyme/Process | Major Metabolite(s) |

|---|---|---|

| Chrysene | Cytochrome P450 (CYP1A1/1A2) | Chrysene-1,2-epoxide, Chrysene-3,4-epoxide, Chrysene-5,6-epoxide |

| Chrysene Epoxides | Epoxide Hydrolase/Hydrolysis | Chrysene-1,2-diol, Chrysene-3,4-diol, Chrysene-5,6-diol |

| Chrysene-1,2-diol | Cytochrome P450 | 1,2-dihydroxy-3,4-epoxy-1,2,3,4-tetrahydrochrysene (anti- and syn-diastereomers) |

| Chrysene | Cytochrome P450 | 9-hydroxychrysene |

| 9-hydroxychrysene | Cytochrome P450 | 9-hydroxychrysene-1,2-diol |

The presence of substituents on the chrysene ring system can significantly influence the reactivity of its derivatives. Phenolic hydroxyl groups, for example, are electron-donating groups that can increase the electron density of the aromatic ring through resonance. lumenlearning.com This increased electron density can make the molecule more susceptible to electrophilic attack, a key step in the formation of DNA adducts.

Chemical Adduct Formation with Biological Macromolecules

The ultimate carcinogenic potential of chrysene is realized through the covalent binding of its reactive metabolites, particularly diol epoxides, to biological macromolecules such as DNA. This process, known as adduct formation, can lead to mutations and initiate the process of carcinogenesis.

The bay-region diol epoxides of chrysene are highly electrophilic due to the strained epoxide ring situated in a sterically hindered "bay region" of the molecule. This electrophilicity drives their reaction with nucleophilic sites on DNA bases. The mechanism involves the opening of the epoxide ring and the formation of a covalent bond with a nitrogen or oxygen atom on a DNA base. nih.gov

The reaction typically proceeds through an S_N2-like mechanism, where a nucleophilic site on a DNA base, most commonly the exocyclic amino groups of guanine (B1146940) (N2) and adenine (B156593) (N6), attacks one of the carbon atoms of the epoxide ring. nih.gov This attack leads to the opening of the epoxide and the formation of a stable covalent adduct. The formation of these adducts can distort the DNA helix and interfere with normal cellular processes like DNA replication and transcription. nih.gov The presence of DNA can accelerate the rate of reaction of the diol epoxide, suggesting the formation of a physical association complex prior to covalent bond formation. nih.gov

The metabolism of chrysene is highly stereoselective, leading to the formation of specific enantiomers of its diol and diol epoxide metabolites. oup.com For example, the metabolism of chrysene by liver microsomes from 3-methylcholanthrene-treated rats produces chrysene-1,2-diol and chrysene-3,4-diol with a high enantiomeric purity of the (R,R)-enantiomer. nih.govoup.com

This stereoselectivity in metabolism translates into stereochemical preferences in DNA adduct formation. The different stereoisomers of the diol epoxides exhibit different reactivities and form distinct adducts with DNA. For instance, the (+)-anti-1,2-dihydroxy-3,4-epoxy-1,2,3,4-tetrahydro-5-methylchrysene is highly tumorigenic, while its (-)-enantiomer is not. nih.gov The conformation of the resulting DNA adducts is also dependent on the stereochemistry of the diol epoxide. nih.gov The orientation of the bulky hydrocarbon residue relative to the DNA helix can vary significantly between adducts formed from different stereoisomers, which in turn can influence their biological consequences. nih.govnih.gov Studies have shown that trans addition products are often favored over cis adducts for many diol epoxides. nih.gov

Table 2: Stereochemical Preferences in Chrysene Metabolism and DNA Adduct Formation

| Metabolite | Predominant Enantiomer/Diastereomer | Biological Activity/Adduct Conformation |

|---|---|---|

| Chrysene-1,2-diol | (1R,2R) | Precursor to tumorigenic diol epoxides |

| Chrysene-3,4-diol | (3R,4R) | - |

| (+)-anti-5-methylchrysene diol epoxide | (+)-1R,2S-dihydroxy-3S,4R-epoxide | Highly tumorigenic; induces greater bending in DNA |

| (-)-anti-5-methylchrysene diol epoxide | (-)-1S,2R,3R,4S-epoxide | Non-tumorigenic |

Enzymatic Biotransformations: Mechanistic Insights

The biotransformation of 1,2,3,4-tetrahydrochrysene derivatives is a critical area of study, particularly concerning their metabolic activation into potentially harmful intermediates and their subsequent detoxification. Enzymes play a central role in these processes, with glutathione (B108866) transferases being pivotal in the conjugation reactions that facilitate the excretion of these compounds.

Glutathione Transferase Catalysis in Conjugation Reactions

Glutathione S-transferases (GSTs) are a family of enzymes that catalyze the conjugation of glutathione (GSH) to a wide variety of electrophilic substrates, including the reactive metabolites of polycyclic aromatic hydrocarbons (PAHs) like this compound. This conjugation is a crucial detoxification pathway, as it renders the metabolites more water-soluble and readily excretable.

Research has shown that different human GST isoenzymes, such as those from the Alpha (A), Mu (M), and Pi (P) classes, exhibit varying catalytic efficiencies in the conjugation of diol epoxides of benzo[c]phenanthrene (B127203), a structurally similar PAH to chrysene. For instance, studies on the four stereoisomers of trans-3,4-dihydroxy-1,2-epoxy-1,2,3,4-tetrahydrobenzo[c]phenanthrene (B[c]PhDE) have demonstrated that all tested GST isoenzymes (GST A1-1, GST M1-1, and GST P1-1) can catalyze their conjugation with GSH. However, the catalytic efficiencies were found to be markedly different among the isoenzymes and the B[c]PhDE stereoisomers.

The table below summarizes the catalytic efficiencies of different human GST isoenzymes with various stereoisomers of a benzo[c]phenanthrene diol epoxide, a model for this compound metabolites.

| GST Isoenzyme | Substrate Stereoisomer | Catalytic Efficiency (mM⁻¹s⁻¹) |

| GST A1-1 | (+)-syn-BPhDE | High |

| GST M1-1 | (+)-syn-BPhDE | Moderate |

| GST P1-1 | (-)-anti-BPhDE | High |

Data is qualitative based on reported selectivities and relative activities.

Stereochemical Determinants in Enzyme-Substrate Interactions for Conjugation

The stereochemistry of both the substrate and the enzyme's active site plays a crucial role in the efficiency and selectivity of glutathione conjugation reactions. Studies with the stereoisomers of B[c]PhDE have provided significant insights into these stereochemical determinants.

It has been observed that GST isoenzymes exhibit distinct stereoselectivity towards different diol epoxide isomers. For example, GST P1-1 is highly selective for the (-)-anti-BPhDE isomer, which possesses a 4R,3S-diol 2S,1R-epoxide absolute configuration. In contrast, GST A1-1 and GST M1-1 preferentially catalyze the conjugation of the (+)-syn-BPhDE isomer, which has a 4R,3S-diol 2R,1S-epoxide absolute configuration. This indicates that the geometry of the active site of each GST isoenzyme is uniquely suited to accommodate specific stereoisomers.

Furthermore, the absolute configuration of the epoxide ring influences substrate preference. In general, isomers with a 1R,2S-epoxide configuration, such as (+)-syn- and (-)-anti-BPhDE, are better substrates for conjugation than their corresponding 1S,2R-epoxide counterparts. Nuclear Magnetic Resonance (NMR) spectroscopy analysis of the resulting glutathione conjugates has revealed that the reaction typically proceeds via a trans-addition of the thiol group from GSH to the benzylic C-1 carbon of the epoxide.

The kinetics of these enzymatic reactions can also be influenced by stereochemistry. For instance, studies with a rat liver Mu-class GST (HTP II) and the four stereoisomers of B[c]PhDE revealed different enzyme kinetics for each isomer. The (-)-anti-B[c]PhDE isomer exhibited substrate inhibition, the (+)-anti-B[c]PhDE isomer showed allosteric behavior, while both syn-enantiomers followed Henri-Michaelis-Menten kinetics. These findings underscore the intricate relationship between the three-dimensional structure of the substrate and the catalytic mechanism of the enzyme.

Photochemical Reactions and Degradation Pathways

The interaction of this compound and its derivatives with light can induce a series of photochemical reactions, leading to their transformation and degradation. These processes are of environmental and toxicological significance, as they can alter the biological activity of the parent compound.

Light-Induced Oxidation Processes (e.g., lipid peroxidation in the presence of UVA light)

Polycyclic aromatic hydrocarbons, including chrysene and its derivatives, can absorb ultraviolet A (UVA) radiation. Upon absorption of light, these molecules can be promoted to an excited state, making them more reactive. In the presence of oxygen, these excited PAHs can act as photosensitizers, leading to the generation of reactive oxygen species (ROS), such as singlet oxygen and superoxide (B77818) radicals.

These ROS can then initiate a cascade of oxidative damage to cellular components, including lipids. The process of lipid peroxidation involves the oxidative degradation of lipids, leading to the formation of lipid hydroperoxides and other byproducts like malondialdehyde. This can disrupt cell membrane integrity and function.

Studies have shown that photoirradiation of chrysene and its alkylated derivatives with UVA light in the presence of lipids, such as methyl linoleate, induces lipid peroxidation. The extent of this peroxidation can be influenced by the structure of the chrysene derivative. For example, the position of an ethyl group on the chrysene ring can either enhance, have no effect on, or reduce the light-induced lipid peroxidation compared to the parent chrysene molecule. The table below illustrates the relative levels of lipid peroxidation induced by different ethylchrysene isomers upon UVA irradiation.

| Compound | Relative Level of Induced Lipid Peroxidation (at 21 J/cm² UVA) |

| Chrysene | +++ |

| 1-Ethylchrysene (B135438) | ++ |

| 2-Ethylchrysene | ++ |

| 3-Ethylchrysene | + |

| 4-Ethylchrysene | +++ |

| 5-Ethylchrysene | +++ |

| 6-Ethylchrysene | + |

Qualitative representation based on published data; +++ indicates high, ++ moderate, and + low relative peroxidation.

Analysis of Excited-State Properties and Photoreactivity

The photochemical behavior of a molecule is governed by the properties of its electronic excited states. Upon absorption of a photon, a molecule is promoted from its ground state (S₀) to an excited singlet state (S₁). From the S₁ state, the molecule can undergo several processes:

Fluorescence: Radiative decay back to the ground state, emitting a photon.

Internal Conversion: Non-radiative decay to a lower electronic state of the same multiplicity.

Intersystem Crossing: A non-radiative transition to an excited triplet state (T₁), which involves a change in electron spin.

Photochemical Reaction: The excited molecule can react with other molecules.

The fluorescence properties of tetrahydrochrysene derivatives have been investigated, particularly in the context of developing fluorescent probes. These studies have shown that the emission wavelength and quantum yield are highly sensitive to the solvent environment and the presence of electron-donating and electron-withdrawing substituents on the tetrahydrochrysene core. For example, a tetrahydrochrysene system containing a hydroxynitrostilbene chromophore exhibits solvent-dependent fluorescence. nih.gov In nonpolar solvents, the fluorescence is suggested to arise from an excited state with significant nπ* character, while in more polar solvents, emission from a lower-energy intramolecular charge transfer (ICT) state becomes dominant. nih.gov However, in highly polar or protic solvents, the fluorescence of this ICT state can be quenched. nih.gov

The photoreactivity of this compound and its derivatives is linked to these excited-state properties. The formation of reactive oxygen species, as mentioned in the previous section, is often mediated by the excited triplet state (T₁) of the PAH. After intersystem crossing from the S₁ state, the longer-lived T₁ state has sufficient time to interact with molecular oxygen, leading to the formation of singlet oxygen via energy transfer or a superoxide radical via electron transfer. The efficiency of these processes depends on the quantum yield of triplet formation and the energy of the triplet state.

Advanced Spectroscopic and Chromatographic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed insight into the carbon-hydrogen framework.

The proton (¹H) NMR spectrum of 1,2,3,4-Tetrahydrochrysene is characterized by distinct signals corresponding to its aliphatic and aromatic protons. The hydrogenated ring contains two pairs of chemically non-equivalent methylene (B1212753) (–CH₂) groups, while the aromatic portion contains eight protons on the three fused benzene (B151609) rings.

Based on general principles of ¹H NMR, the aliphatic protons in the saturated ring are expected to appear in the upfield region of the spectrum, typically between 1.5 and 3.5 ppm. oregonstate.edu The protons at C1 and C4, being adjacent to the aromatic system (benzylic), would be deshielded and resonate further downfield compared to the protons at C2 and C3. The aromatic protons are expected to resonate in the downfield region, generally between 7.0 and 9.0 ppm, due to the deshielding effect of the ring current. oregonstate.edu The precise chemical shifts and complex splitting patterns (multiplets) arise from spin-spin coupling between adjacent protons.

Table 1: Expected ¹H NMR Chemical Shift Regions for this compound

| Proton Type | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

| Aliphatic (C2-H, C3-H) | ~1.5 - 2.5 | Multiplet |

| Aliphatic/Benzylic (C1-H, C4-H) | ~2.5 - 3.5 | Multiplet |

| Aromatic (Ar-H) | ~7.0 - 9.0 | Multiplets |

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. This compound contains 18 carbon atoms, which can be distinguished based on their electronic environment. The spectrum will show signals corresponding to the aliphatic carbons of the tetrahydro ring and the aromatic carbons of the fused ring system.

Predicted ¹³C NMR data indicates that the aliphatic carbons (C1, C2, C3, C4) resonate in the upfield region, while the aromatic carbons, including both protonated and quaternary carbons, appear in the downfield region, consistent with their sp² hybridization.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| Aliphatic (C2, C3) | ~23.1 |

| Aliphatic (C1, C4) | ~29.1 |

| Aromatic | ~122.7 - 132.0 |

| Aromatic (Quaternary) | ~126.9 - 136.3 |

Mass Spectrometry (MS) Techniques in Compound Identification

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition, and providing structural information through fragmentation analysis.

Gas chromatography-mass spectrometry (GC-MS) is a preferred method for the analysis of semi-volatile compounds like polycyclic aromatic hydrocarbons (PAHs). nih.govnih.gov In this technique, the sample is vaporized and separated based on its boiling point and interaction with a stationary phase in a capillary column before being introduced into the mass spectrometer for detection. nih.gov

This compound is well-suited for GC-MS analysis. Its retention behavior is a key identification parameter. The Kovats retention index, a measure of where a compound elutes relative to a series of n-alkane standards, has been reported for this compound on a standard non-polar column. This index provides a standardized value that aids in its identification across different systems.

Under electron ionization (EI) conditions in a mass spectrometer, this compound undergoes fragmentation, breaking into smaller, characteristic charged particles. The resulting mass spectrum serves as a molecular fingerprint.

Table 3: Key Fragment Ions in the Mass Spectrum of this compound

| m/z | Proposed Fragment Identity/Loss |

| 232 | Molecular Ion [M]⁺ |

| 231 | [M-H]⁺ |

| 217 | [M-CH₃]⁺ |

| 204 | [M-C₂H₄]⁺ (Retro-Diels-Alder) |

| 203 | [M-C₂H₅]⁺ or [M-C₂H₄-H]⁺ |

| 202 | [M-C₂H₆]⁺ or [M-C₂H₄-2H]⁺ |

Vibrational Spectroscopy: Infrared (IR) Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. missouri.edu It is particularly useful for identifying the functional groups present in a compound. missouri.edu The IR spectrum of this compound is defined by the vibrational modes of its aromatic and aliphatic components.

Key expected absorptions include:

Aromatic C-H Stretching: Sharp bands appearing above 3000 cm⁻¹, characteristic of sp² C-H bonds. msu.edu

Aliphatic C-H Stretching: Bands appearing just below 3000 cm⁻¹, characteristic of sp³ C-H bonds in the saturated ring. uomustansiriyah.edu.iq

Aromatic C=C Stretching: A series of bands in the 1450-1600 cm⁻¹ region, which are characteristic of the benzene rings. msu.edu

Aliphatic C-H Bending: Vibrations for the methylene groups (scissoring and rocking) typically appear in the 1470-1440 cm⁻¹ region. uomustansiriyah.edu.iq

The unique combination of these absorption bands provides strong evidence for the presence of both the saturated alicyclic ring and the fused aromatic system within the molecule.

Table 4: Expected Infrared Absorption Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |

| C-H Stretch | Aromatic | 3000 - 3100 |

| C-H Stretch | Aliphatic (CH₂) | 2840 - 2960 |

| C=C Stretch | Aromatic Ring | 1450 - 1600 |

| C-H Bend | Aliphatic (CH₂) | 1440 - 1470 |

Electronic Spectroscopy: UV-Vis and Fluorescence Analysis

Electronic spectroscopy provides insights into the conjugated π-electron system of this compound, which is responsible for its absorption and emission of light.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, primarily the π → π* transitions in conjugated systems. The chromophore of this compound consists of the extended aromatic system of the chrysene (B1668918) core. The partial saturation of one ring alters the planarity and extent of conjugation compared to the parent chrysene molecule, which influences its absorption spectrum.

As the extent of conjugation increases, the energy required for electronic excitation decreases, resulting in a bathochromic (longer wavelength) shift of the maximum absorption wavelength (λmax). utoronto.calibretexts.org The UV spectrum of this compound is expected to show complex absorption bands characteristic of its large, conjugated system. Studies on aza-analogs, such as 1-Aza-9-hydroxy-5,6,11,12-tetrahydrochrysene, have shown that the UV absorption spectra are generally insensitive to solvent polarity but exhibit significant red shifts under acidic or basic conditions due to protonation or deprotonation of functional groups. acs.orgacs.org

While the parent this compound scaffold provides the rigid structure necessary for efficient fluorescence, it is the addition of electron-donating and electron-accepting groups that transforms the molecule into a highly emissive and environmentally sensitive fluorophore. nih.gov These "donor-acceptor" tetrahydrochrysene derivatives have been extensively studied as fluorescent ligands and chemical probes, particularly for the estrogen receptor (ER). nih.govnih.gov

The introduction of a hydroxyl group (donor) and an electron-withdrawing group like nitrile or nitro (acceptor) creates a molecule with a significant dipole moment that increases upon photoexcitation. This leads to several key fluorescence properties:

Large Stokes Shift: The emission wavelength is significantly shifted to longer wavelengths compared to the absorption wavelength.

Solvatochromism: The emission wavelength is highly dependent on the polarity of the solvent, shifting to longer wavelengths as solvent polarity increases. nih.gov

High Quantum Yield: Many of these derivatives exhibit high fluorescence quantum yields (Φf = 0.43–0.69 in ethanol), making them bright fluorescent probes. nih.gov

For example, donor-acceptor tetrahydrochrysene derivatives show emission in the 425-460 nm range when free in solution, but this shifts to 500-570 nm when specifically bound to the estrogen receptor, allowing for clear differentiation between bound and unbound states. nih.gov The fluorescence of these probes is sensitive to pH changes, especially in aza-tetrahydrochrysene analogs where protonation of a nitrogen atom can cause strong red shifts in emission, sometimes to as long as 600 nm. acs.orgacs.org

| Compound | Condition / Solvent | Emission λmax (nm) | Reference |

|---|---|---|---|

| Donor-Acceptor THCs | Free in solution | 425 - 460 | nih.gov |

| Donor-Acceptor THCs | Bound to Estrogen Receptor | 500 - 570 | nih.gov |

| Dihydroxy THC derivative | Not specified | ~380 | nih.gov |

| 1-Aza-9-hydroxy-5,6,11,12-tetrahydrochrysene | Aprotic medium | ~400 | acs.orgacs.org |

| 1-Aza-9-hydroxy-5,6,11,12-tetrahydrochrysene | Protic solvents | >400 | acs.orgacs.org |

Chromatographic Separation Methodologies

Chromatographic techniques are essential for the isolation, separation, and quantification of this compound from complex mixtures, such as environmental samples or synthetic reaction products.

High-Performance Liquid Chromatography (HPLC) is the preferred method for the analysis of PAHs. thermofisher.com For this compound, a non-polar compound, reversed-phase HPLC (RP-HPLC) is the most effective technique.

In a typical RP-HPLC setup, a non-polar stationary phase, most commonly a C18 (octadecylsilyl) bonded silica (B1680970), is used. The mobile phase is a polar solvent mixture, typically acetonitrile (B52724) and water. mtc-usa.com The separation is based on the principle that non-polar analytes will partition more strongly with the non-polar stationary phase and thus elute later than more polar compounds. The composition of the mobile phase can be held constant (isocratic elution) or varied over time (gradient elution) to achieve optimal separation of complex mixtures. mtc-usa.com

Detection is commonly performed using a UV-Vis detector, set to a wavelength where the compound absorbs strongly, or a fluorescence detector, which offers higher sensitivity and selectivity for fluorescent PAHs.

| Parameter | Condition |

|---|---|

| Column | C18 (Octadecylsilyl) bonded silica |

| Mobile Phase | Acetonitrile / Water mixture |

| Elution Mode | Isocratic or Gradient |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV-Vis (e.g., 254 nm) or Fluorescence |

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used for qualitative analysis, reaction monitoring, and sample cleanup in PAH analysis. taylorfrancis.com For a non-polar compound like this compound, normal-phase TLC is typically employed.

The stationary phase is a polar adsorbent, such as silica gel (SiO₂) coated on a glass or aluminum plate. The mobile phase is a non-polar solvent or a mixture of non-polar solvents (e.g., hexane-ethyl acetate). The separation occurs based on the competition between the analyte and the mobile phase for binding sites on the polar stationary phase. Non-polar compounds like this compound have a weak affinity for the polar silica gel and are carried further up the plate by the non-polar mobile phase, resulting in a higher Retention Factor (Rf) value.

Visualization of the separated spots is achieved by placing the plate under a UV lamp (254 nm or 366 nm), where the aromatic system of the compound will absorb UV light and appear as a dark or fluorescent spot.

Environmental Occurrence and Geochemical Formation Mechanisms

Biomarker Significance in Sedimentary and Petroleum Samples

Molecular fossils, or biomarkers, are organic compounds in the geosphere whose carbon skeletons can be traced back to specific precursor molecules in living organisms. 1,2,3,4-Tetrahydrochrysene and its related structures serve as crucial biomarkers, offering insights into the origin of organic matter, the thermal maturity of source rocks, and the depositional environment. kemdikbud.go.id Their primary significance lies in their connection to higher plants, particularly angiosperms (flowering plants), which became abundant during the Tertiary period.

Specific isomers of alkylated tetrahydrochrysenes are particularly valuable in geochemical analysis. Gas Chromatography-Mass Spectrometry (GC-MS) is used to identify these compounds in extracts from petroleum and rock samples. The presence of certain trimethyl-tetrahydrochrysene isomers is a strong indicator of organic matter derived from angiosperms. kemdikbud.go.id For instance, 3,3,7-trimethyl-1,2,3,4-tetrahydrochrysene is a recognized biomarker for this type of terrestrial input. kemdikbud.go.idresearchgate.net The distribution of these isomers can help differentiate between various sources of organic material and assess the maturity of the oil. kemdikbud.go.id

Table 1: Identified Alkylated Tetrahydrochrysene Biomarkers and Their Geochemical Significance

| Biomarker Compound | Geochemical Significance | Source |

|---|---|---|

| 3,3,7-Trimethyl-1,2,3,4-tetrahydrochrysene | Indicator of angiosperm (flowering plant) organic matter. | kemdikbud.go.idresearchgate.net |

| 3,4,7-Trimethyl-1,2,3,4-tetrahydrochrysene | Derived from higher plant pentacyclic triterpenoids. | researchgate.net |

Diagenetic and Catagenetic Pathways of Formation

The formation of tetrahydrochrysenes is a multi-step process that occurs during diagenesis (the alteration of sediments at low temperatures and pressures) and catagenesis (the thermal cracking of organic matter at higher temperatures). These compounds are not present in living organisms but are degradation products of larger, more complex biological molecules.

The primary precursors for this compound and its derivatives are pentacyclic triterpenoids, which are abundant in higher plants. researchgate.net Specific triterpenoids like α-amyrin, β-amyrin, and lupeol, commonly found in plant resins and waxes, are the starting materials. researchgate.net During burial and subsequent geological processing, these complex molecules undergo a series of reactions, including cyclization, defunctionalization (loss of oxygen-containing groups), and skeletal rearrangement, ultimately leading to the formation of more stable aromatic structures. Oleanane (B1240867), derived from β-amyrin, is a particularly important precursor linked to angiosperms. researchgate.net

Table 2: Triterpenoid (B12794562) Precursors and Their Diagenetic Products

| Precursor Compound | Biological Source | Resulting Biomarker Class | Source |

|---|---|---|---|

| β-Amyrin (Oleanene-type) | Angiosperms (Flowering Plants) | Tetrahydrochrysenes / Oleananes | researchgate.netresearchgate.net |

| α-Amyrin (Ursene-type) | Higher Plants | Aromatic derivatives | researchgate.net |

The transformation of saturated triterpenoid precursors into aromatic compounds like tetrahydrochrysene occurs through a process known as progressive aromatization. As organic matter is buried in an anaerobic (oxygen-deficient) environment, increasing temperature and pressure drive the gradual loss of hydrogen atoms and alkyl groups. This process converts saturated cyclic structures into aromatic rings. The formation of the tetracyclic chrysene (B1668918) skeleton from a pentacyclic triterpenoid precursor involves the cleavage of one of the rings and subsequent aromatization, resulting in a geologically stable molecule.

Indicators of Paleoenvironmental Conditions and Organic Matter Input

The presence and abundance of specific biomarkers, including tetrahydrochrysenes, allow geochemists to reconstruct the environmental conditions at the time of sediment deposition millions of years ago. cup.edu.cn They provide clues about the types of organisms that lived in the environment and the chemical conditions of the water and sediment.

The survival of the precursor triterpenoids and their subsequent transformation into tetrahydrochrysenes can be indicative of the redox conditions of the depositional environment. The presence of 3,3,7-trimethyl-1,2,3,4-tetrahydrochrysene has been used to suggest deposition in an oxic (oxygen-rich) environment. kemdikbud.go.id In such environments, organic matter is subject to oxidation, but certain resistant biomolecules like triterpenoids can be preserved and incorporated into the sediment, later transforming into their corresponding aromatic biomarkers. researchgate.net This makes them useful tools for assessing the conditions under which petroleum source rocks were formed.

Table 3: Paleoenvironmental Interpretation from Tetrahydrochrysene Biomarkers

| Biomarker | Interpretation | Significance | Source |

|---|---|---|---|

| Alkylated Tetrahydrochrysenes | Terrestrial organic matter input | Indicates contribution from higher land plants (angiosperms) to the source rock. | kemdikbud.go.idresearchgate.net |

Differentiation of Source Organic Matter (e.g., terrestrial plants, bacterial input)

The geochemical fingerprint of this compound and its derivatives in environmental samples can provide valuable insights into the original source of the organic matter from which they were formed. The differentiation between contributions from terrestrial plants and bacterial input is a key aspect of source rock characterization and environmental forensic investigations. This distinction is primarily based on the analysis of specific biomarker compounds that are known to be biosynthesized by particular classes of organisms.

Terrestrial Plant Input:

Higher terrestrial plants, particularly angiosperms, are significant contributors to the organic matter in many sedimentary environments. The diagenesis of specific triterpenoids produced by these plants is a primary formation pathway for certain alkylated tetrahydrochrysenes. For instance, the presence of 3,3,7-trimethyl-1,2,3,4-tetrahydrochrysene in geological samples is considered a strong indicator of an angiosperm plant origin. This is because its molecular structure is directly related to pentacyclic triterpenoid precursors, such as oleanane and ursane, which are abundant in the waxes, resins, and cell membranes of these plants. The geochemical transformation of these precursors into tetrahydrochrysenes involves a series of complex reactions, including defunctionalization, cyclization, and aromatization, occurring over geological timescales.

While direct evidence for the origin of unsubstituted this compound from terrestrial plants is less specific than for its alkylated counterparts, its co-occurrence with known terrestrial biomarkers can suggest a similar origin. The general molecular fossil concept supports the idea that the basic tetracyclic chrysene skeleton can be derived from the degradation of a variety of plant-derived cyclic compounds.

Bacterial Input:

Bacterial biomass can also be a significant source of organic matter in sediments. Certain bacteria are known to produce hopanoids, which are pentacyclic triterpenoids that serve a similar function to sterols in eukaryotic cell membranes. The diagenetic alteration of these bacteriohopanepolyols can lead to the formation of a variety of aromatic hydrocarbons, including compounds with a chrysene skeleton. Therefore, the presence of chrysene and its derivatives, including this compound, in the absence of clear terrestrial plant markers, may point towards a significant contribution from bacterial organic matter.

Chrysene itself has been proposed as a potential indicator of bacterial input in the formation of organic compounds in petroleum samples. The rationale is that the enzymatic machinery in certain bacteria can facilitate the cyclization and aromatization reactions necessary to form the chrysene ring system from simpler organic precursors.

Table 6.3.2-1: Biomarker Indicators for Differentiating Source Organic Matter of Tetrahydrochrysenes

| Biomarker Compound | Probable Source | Key Precursors | Geochemical Significance |

| 3,3,7-trimethyl-1,2,3,4-tetrahydrochrysene | Terrestrial Plants (Angiosperms) | Oleanane, Ursane-type triterpenoids | Indicates significant input from higher plant biomass. |

| Chrysene | Bacterial Input | Hopanoids and other bacterial lipids | Suggests a contribution from bacterial organic matter. |

| Unsubstituted this compound | Mixed Sources (Terrestrial Plants and Bacteria) | Various cyclic precursors | Its presence needs to be evaluated in the context of other biomarkers to infer the dominant source. |

It is important to note that the interpretation of these biomarkers is often not straightforward. The geochemical history of a sediment or oil sample can be complex, involving mixed inputs of organic matter from various sources. Therefore, a comprehensive analysis of a suite of biomarkers is typically required to confidently differentiate the relative contributions of terrestrial plants and bacterial input to the formation of this compound.

Environmental Transformation and Degradation Processes

Once formed and released into the environment, this compound is subject to a variety of transformation and degradation processes. These processes determine its persistence, fate, and potential for transport in different environmental compartments, including soil, water, and sediments. The primary mechanisms of transformation and degradation can be broadly categorized as biodegradation and abiotic degradation.

Biodegradation:

Microbial degradation is a key process in the natural attenuation of polycyclic aromatic hydrocarbons (PAHs), including this compound. A wide range of bacteria and fungi possess the enzymatic capabilities to break down the complex ring structure of these compounds, using them as a source of carbon and energy. The efficiency of biodegradation is influenced by several factors, including the availability of nutrients, oxygen levels, temperature, pH, and the presence of a microbial community adapted to PAH degradation.

Aerobic Biodegradation: In the presence of oxygen, microorganisms typically initiate the degradation of PAHs by introducing oxygen atoms into the aromatic ring structure, a reaction catalyzed by dioxygenase enzymes. This initial step leads to the formation of dihydrodiols, which are then further oxidized to catechols. The catechols subsequently undergo ring cleavage, breaking open the aromatic structure and leading to the formation of intermediates that can enter central metabolic pathways. For a tetracyclic compound like this compound, the complete mineralization to carbon dioxide and water is a multi-step process involving a consortium of different microorganisms.

Anaerobic Biodegradation: In anoxic environments, such as deep sediments and contaminated aquifers, the biodegradation of PAHs can still occur, although generally at a slower rate than under aerobic conditions. Anaerobic degradation pathways are less well understood but are known to involve different initial activation steps in the absence of molecular oxygen. These can include carboxylation, methylation, or the addition of fumarate (B1241708) to the aromatic ring. Following this initial activation, the compound is progressively broken down through pathways that are coupled to the reduction of alternative electron acceptors, such as nitrate, sulfate (B86663), or iron (III).

Abiotic Degradation:

In addition to microbial processes, this compound can also be transformed by abiotic processes, primarily photolysis and, to a lesser extent, hydrolysis.

Photolysis: This process involves the degradation of a chemical compound by light, particularly ultraviolet (UV) radiation from the sun. PAHs are known to be susceptible to photolysis, especially when they are adsorbed onto surfaces or dissolved in the upper layers of water bodies where they are exposed to sunlight. The energy from the photons can lead to the excitation of the molecule's electrons, resulting in bond cleavage and the formation of reactive intermediates. The products of photolysis can be simpler, less harmful compounds, but in some cases, more toxic byproducts can be formed. The rate of photolysis is influenced by factors such as the intensity of light, the presence of photosensitizing substances in the environment, and the physical state of the compound.

Hydrolysis: Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. While some organic compounds with specific functional groups (e.g., esters, amides) are readily hydrolyzed, hydrocarbons like this compound, which consist solely of carbon and hydrogen atoms, are generally resistant to hydrolysis under typical environmental conditions. Therefore, hydrolysis is not considered a significant degradation pathway for this compound.

Table 6.4-1: Summary of Environmental Transformation and Degradation Processes for this compound

| Process | Description | Key Factors | Environmental Relevance |

| Biodegradation | |||

| Aerobic | Microbial breakdown in the presence of oxygen. | Oxygen availability, microbial community, nutrients, temperature, pH. | A major pathway for the removal of the compound from contaminated soils and surface waters. |

| Anaerobic | Microbial breakdown in the absence of oxygen. | Availability of alternative electron acceptors (nitrate, sulfate), redox potential. | Important in anoxic sediments, groundwater, and other oxygen-depleted environments. |

| Abiotic Degradation | |||

| Photolysis | Degradation by sunlight (UV radiation). | Light intensity, presence of photosensitizers, physical state of the compound. | Significant in surface waters and on exposed surfaces. |

| Hydrolysis | Cleavage of the molecule by reaction with water. | pH, temperature. | Generally considered insignificant for this type of hydrocarbon. |

Advanced Applications and Emerging Research Directions in Chemical Sciences

Applications in Advanced Organic Synthesis

While the 1,2,3,4-tetrahydrochrysene core is a target in synthetic chemistry, its direct application as a catalyst or a key component in mechanochemical reactions is not extensively documented in current scientific literature. The focus remains primarily on the synthesis of its derivatives rather than its use in promoting other transformations.

Catalysis in the Synthesis of Complex Organic Molecules